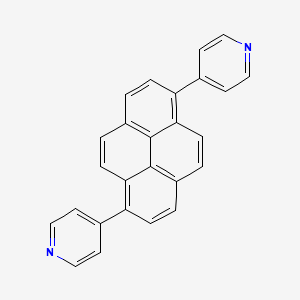

1,6-Di(pyridin-4-yl)pyrene

Vue d'ensemble

Description

1,6-Di(pyridin-4-yl)pyrene is a useful research compound. Its molecular formula is C26H16N2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

OLED Development

1,6-Di(pyridin-4-yl)pyrene and related compounds have been studied extensively in the context of Organic Light-Emitting Diodes (OLEDs). Their electron transport properties have been explored, showing significant enhancements in device efficiency and performance. For instance, pyrene-based electron transport materials increased external quantum efficiencies in OLEDs by more than 50% compared to traditional materials like Alq3 (Oh, Lee, & Lee, 2009). Similarly, functional pyrene–pyridine-integrated hole-transporting materials have been developed for OLEDs, demonstrating stable performance and reduced efficiency roll-off (Kumar et al., 2021).

Coordination Chemistry and Spin-Transition Properties

This compound class has been utilized in coordination chemistry, particularly in the synthesis of iron(II) complexes. The nature of pyrene substitution dramatically influences the spin-transition behavior of these complexes, affecting their structural and photophysical properties (González-Prieto et al., 2011). Another study highlights the use of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine in creating luminescent lanthanide compounds and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Noncovalent Interfacial Coupling

Pyrene-cored molecular structures have been explored for noncovalent interfacial coupling in forming immobilized coordination assemblies. These structures facilitate the immobilization of coordination assemblies on electrode surfaces, enhancing electrochemical stability and demonstrating potential in electrochromic applications (Tang et al., 2018).

Fluorescence and Optical Properties

The fluorescence properties of aryl substituted 2,6-di(thiazol-2-yl)pyridines, including pyrene derivatives, have been studied, indicating significant potential for OLED applications. These compounds exhibit large aryl substituents that induce red-shifts in absorption and emission bands, highlighting their utility in optoelectronic devices (Choroba et al., 2019).

Drug Delivery

Although you requested to exclude drug-related information, it's noteworthy that these compounds have also been researched in the context of drug delivery systems, particularly for their encapsulation abilities in water-soluble metalla-cages (Mattsson et al., 2010).

Tuning Linear and Nonlinear Optical Properties

Research has been conducted on tuning the linear and nonlinear optical (NLO) properties of pyrene-pyridine chromophores, indicating their potential in various optical applications. These studies involve modulating these properties through processes like protonation and complexation (Lucenti et al., 2019).

Propriétés

IUPAC Name |

4-(6-pyridin-4-ylpyren-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N2/c1-5-21(17-9-13-27-14-10-17)23-8-4-20-2-6-22(18-11-15-28-16-12-18)24-7-3-19(1)25(23)26(20)24/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMUKJMMVBKYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=NC=C5)C6=CC=NC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

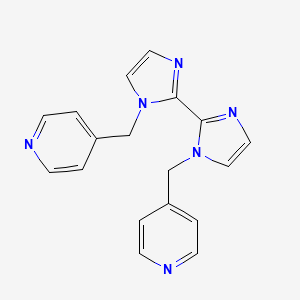

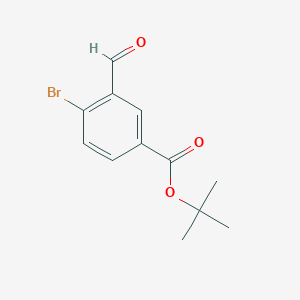

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)](/img/structure/B8243948.png)

![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8243970.png)

![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)

![5'-(4-Carboxyphenyl)-2'-nitro-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8244056.png)

![2'-(((Tert-butoxycarbonyl)amino)methyl)-3,3''-dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8244066.png)